Cas no 890-38-0 (2'-Deoxyinosine)

2'-Deoxyinosine structure
2'-Deoxyinosine structure
Product Name:2'-Deoxyinosine
CAS-Nr.:890-38-0
MF:C15H21IN4O4
MW:448.256115674973
MDL:MFCD00047242
CID:40200
PubChem ID:24893935
Update Time:2025-06-08

2'-Deoxyinosine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
    • 2'-Deoxyinosine
    • 2'-DEOXYADENOSINE(DA)
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • DEOXYINOSINE, 2'-(RG)
    • 2′-Deoxyinosine
    • 2'-DEOXYGUANOSINE-5'-TRIPHOSPHATE TRISODIUM SALT,DGTP
    • 9-(2-Deoxy-β-D-ribofuranosyl)hypoxanthine
    • Deoxyinosine
    • d-Ino
    • Inosine,2'-deoxy
    • 9-(2-Deoxy-beta-D-ribofuranosyl)hypoxanthine
    • 9-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydropurin-6-one
    • Inosine, 2'-deoxy-
    • delta-Ino
    • HN0RQ6SBWQ
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-6-ol
    • 2-deoxyinosine
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
    • 9-(2-deoxy-b-D-erythro-pentofuranosyl)-Hypoxanthine
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl
    • 2′-Deoxyinosine (ACI)
    • 6H-Purin-6-one, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one
    • Hypoxanthine deoxyriboside
    • Hypoxanthine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • MDL: MFCD00047242
    • Inchi: 1S/C15H21IN4O4/c1-9(20-8-19-11-12(20)17-7-18-13(11)22)10-5-14(2,23)15(6-21,24-10)3-4-16/h7-10,21,23H,3-6H2,1-2H3,(H,17,18,22)/t9-,10-,14+,15-/m1/s1
    • InChI-Schlüssel: DWORHNYZQQFMFW-ZMRCNFHJSA-N
    • Lächelt: O([H])C[C@@]1(CCI)O[C@@H]([C@H](N2C3N([H])C=NC(=O)C=3N=C2)C)C[C@]1(C)O[H]

Berechnete Eigenschaften

  • Genaue Masse: 252.08600
  • Monoisotopenmasse: 252.086
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 377
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 3
  • Molekulargewicht: 252.23
  • XLogP3: -1.7
  • Topologische Polaroberfläche: 109

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.3402 (rough estimate)
  • Schmelzpunkt: 220°C(dec.)(lit.)
  • Siedepunkt: 681.2°C at 760 mmHg
  • Flammpunkt: 681.2 °C at 760 mmHg
  • Brechungsindex: -16 ° (C=1, H2O)
  • PSA: 113.26000
  • LogP: -1.23970
  • Spezifische Rotation: 21 º (c=1, H2O 22 ºC)
  • Löslichkeit: Nicht bestimmt

2'-Deoxyinosine Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302-H315-H319
  • Warnhinweis: P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 20/21/22-36/37/38
  • Sicherheitshinweise: S24/25
  • FLUKA MARKE F CODES:10-23
  • Identifizierung gefährlicher Stoffe: Xn Xi
  • Risikophrasen:R20/21/22
  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.

2'-Deoxyinosine Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

2'-Deoxyinosine Preismehr >>

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2'-Deoxyinosine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Monopotassium phosphate Solvents: Water ;  pH 10, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) ,  Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ;  24 h, 45 °C
Referenz
Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase
Ubiali, Daniela; Rocchietti, Silvia; Scaramozzino, Francesca; Terreni, Marco; Albertini, Alessandra M.; et al, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
Referenz
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Water ;  pH 7, 45 °C
Referenz
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran
Referenz
A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride
Pirrung, Michael C.; Shuey, Steven W.; Lever, David C.; Fallon, Lara, Bioorganic & Medicinal Chemistry Letters, 1994, 4(11), 1345-6

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Adenosine deaminase ;  2 h
Referenz
Coupled biocatalysts applied to the synthesis of nucleosides
Medici, Rosario; Porro, Marisa Taverna; Lewkowicz, Elizabeth; Montserrat, Javier; Iribarren, Adolfo M., Nucleic Acids Symposium Series, 2008, 52(1), 541-542

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  1 h, pH 7, 65 °C
Referenz
Thermus thermophilus strains active in purine nucleoside synthesis
Almendros, Marcos; Gago, Jose-Vincente Sinisterra; Carlos, Jose Berenguer, Molecules, 2009, 14(3), 1279-1287

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Development of an Endonuclease V-Assisted Analytical Method for Sequencing Analysis of Deoxyinosine in DNA
Zheng, Xiaofang; Chen, Di; Zhao, Yingqi; Dai, Xiaoxia ; You, Changjun, Analytical Chemistry (Washington, 2022, 94(33), 11627-11632

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Referenz
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; Fresco-Taboada, Alba; Acebal, Carmen; Mata, Isabel; Arroyo, Miguel, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
Referenz
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Adenosine deaminase
Referenz
Nucleic acid-related compounds. 8. Direct conversion of 2'-deoxyinosine to 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-chloropurine and selected 6-substituted deoxynucleosides and their evaluation as substrates of adenosine deaminase
Robins, Morris J.; Basom, Gerald L., Canadian Journal of Chemistry, 1973, 51(19), 3161-9

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
A new strategy for the protection of deoxyguanosine during oligonucleotide synthesis
Gaffney, B. L.; Jones, R. A., Tetrahedron Letters, 1982, 23(22), 2257-60

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Dipotassium phosphate ,  Monopotassium phosphate Solvents: Water ;  24 h, pH 7, 60 °C
Referenz
Screening of Catalytically Active Microorganisms for the Synthesis of 6-Modified Purine Nucleosides
Trelles, J. A.; Valino, A. L.; Runza, V.; Lewkowicz, E. S.; Iribarren, A. M., Biotechnology Letters, 2005, 27(11), 759-763

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Adenosine deaminase Solvents: Water ;  2 h, pH 7, 37 °C
Referenz
Arthrobacter oxydans as a biocatalyst for purine deamination
Medici, Rosario; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., FEMS Microbiology Letters, 2008, 289(1), 20-26

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Nucleoside deoxyribosyltransferase ;  60 min, pH 7, 57 °C
Referenz
Synthesis of 2'-deoxyibosylnucleosides using new 2'-deoxyribosyltransferase microorganism producers
Fernandez-Lucas, J.; Condezo, L. A.; Martinez-Lagos, F.; Sinisterra, J. V., Enzyme and Microbial Technology, 2007, 40(5), 1147-1155

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
Referenz
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Uridine phosphorylase
1.2 Catalysts: Purine phosphorylase, family 2 ( 5′-methylthioadenosine phosphorylase) (methanog…
1.3 -
Referenz
Correlation between yield and reduced mass of raw materials in enzymatic reactions
Kawashima, Masatoshi, ChemRxiv, 2021, 1, 1-4

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  2 h, pH 7, 50 °C
Referenz
Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli
Ding, Qing-bao; Ou, Ling; Wei, Dong-zhi; Wei, Xiao-kun; Xu, Yan-mei; et al, Journal of Zhejiang University, 2010, 11(11), 880-888

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: 5′-ATP ,  Potassium chloride ,  Manganese dichloride Catalysts: Ribokinase Solvents: Water ;  pH 7.5, 20 °C
1.2 Catalysts: Phosphoribomutase ;  24 h, pH 7.5
Referenz
A new strategy for the synthesis of nucleosides: one-pot enzymatic transformation of D-pentoses into nucleosides
Miroshnikov, Anatoly I.; Esipov, Roman S.; Muravyova, Tat'yana I.; Konstantinova, Irina D.; Fateev, Ilja V.; et al, Open Conference Proceedings Journal, 2010, 1, 98-102

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  3 h, pH 7.4, 25 °C
Referenz
High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases
Visser, Daniel F.; Rashamuse, Konanani J.; Hennessy, Fritha; Gordon, Gregory E. R.; Van Zyl, Petrus J.; et al, Biocatalysis and Biotransformation, 2010, 28(4), 245-253

2'-Deoxyinosine Raw materials

2'-Deoxyinosine Preparation Products

2'-Deoxyinosine Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
(CAS:890-38-0)2'-Deoxyinosine
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Amadis Chemical Company Limited
(CAS:890-38-0)2'-Deoxyinosine
A843052
Reinheit:99%
Menge:25g
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